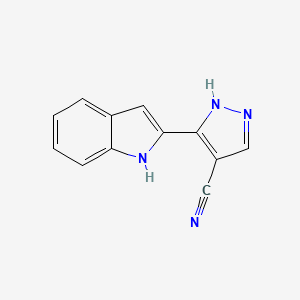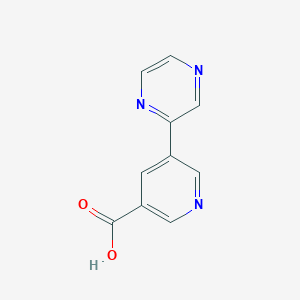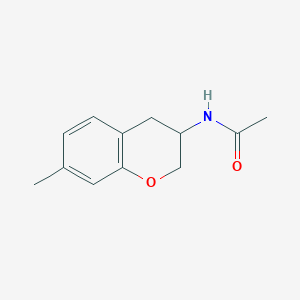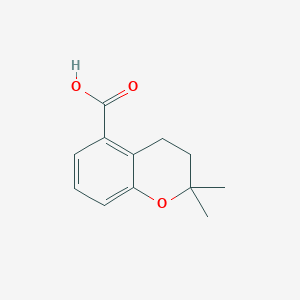
Methyl-PEG3-Ald
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl-PEG3-Ald can be synthesized through the reaction of polyethylene glycol with an aldehyde group. The process typically involves the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is first activated by reacting with a suitable activating agent, such as p-toluenesulfonyl chloride, to form a tosylate intermediate.
Nucleophilic Substitution: The tosylate intermediate is then subjected to nucleophilic substitution with sodium methoxide to introduce the methyl group.
Oxidation: The resulting methylated polyethylene glycol is oxidized using an oxidizing agent, such as pyridinium chlorochromate, to form the aldehyde group
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as distillation and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl-PEG3-Ald undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Condensation: The aldehyde group can participate in condensation reactions with amines to form imines or with hydrazines to form hydrazones
Common Reagents and Conditions
Oxidation: Potassium permanganate, pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Condensation: Amines, hydrazines, under mild acidic or basic conditions
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Methyl-PEG3-Ald is widely used in scientific research due to its versatility and unique properties:
Chemistry: It serves as a linker in the synthesis of PROTACs, enabling the selective degradation of target proteins.
Biology: It is used in the modification of biomolecules to enhance their solubility and stability.
Medicine: It is employed in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: It is utilized in the production of various polyethylene glycol-based products, including surfactants and emulsifiers.
Wirkmechanismus
Methyl-PEG3-Ald exerts its effects primarily through its aldehyde group, which can form covalent bonds with nucleophilic groups on target molecules. In the context of PROTACs, the aldehyde group facilitates the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This complex leads to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Vergleich Mit ähnlichen Verbindungen
Methyl-PEG3-Ald can be compared with other polyethylene glycol derivatives, such as:
Methyl-PEG2-Ald: Similar structure but with a shorter polyethylene glycol chain.
Methyl-PEG4-Ald: Similar structure but with a longer polyethylene glycol chain.
Methyl-PEG3-Amine: Contains an amine group instead of an aldehyde group
Uniqueness
This compound is unique due to its specific chain length and functional group, which provide an optimal balance between solubility, reactivity, and stability. This makes it particularly suitable for use in PROTAC synthesis and other applications requiring precise molecular modifications .
Eigenschaften
Molekularformel |
C9H18O5 |
|---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]acetaldehyde |
InChI |
InChI=1S/C9H18O5/c1-11-4-5-13-8-9-14-7-6-12-3-2-10/h2H,3-9H2,1H3 |
InChI-Schlüssel |
GAENTWORTZPSLE-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCCOCCOCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5H-1,3-Dioxolo[4,5-g][2]benzopyran-5,7(8H)-dione](/img/structure/B11895638.png)


![Ethyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B11895656.png)
![2'-Ethynyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B11895657.png)
![3-Nitroimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B11895660.png)



![3-Methyl-6-phenylimidazo[1,2-A]pyridine](/img/structure/B11895689.png)


